Cas no 488-55-1 (muco-Inositol)
muco-Inositol Chemical and Physical Properties
Names and Identifiers
-
- muco-Inositol
- cyclohexane-1,2,3,4,5,6-hexol
- J101.888D
- 2os9
- Inositol, cis-
- C06152
- Spectrum3_001053
- Meat sugar
- alloinositol
- Levoinositol
- HY-B1411
- 1.ALPHA.,2.ALPHA.,3.BETA.,4.ALPHA.,5.BETA.,6.BETA.-CYCLOHEXANEHEXOL
- (1R,2R,3R,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- NCI60_041778
- KBio2_002075
- HMS2230N03
- Inosital
- NS00080335
- NSC 127230
- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- 6917-35-7
- L-(-)-chiro-Inositol
- epi-Cyclohexanehexol
- Inositol, scyllo-
- L-Inositol
- NSC8101
- meso-Inositol
- Q-201583
- NSC 404118
- Scyllo-inositol
- (-)-chiro-Inositol
- INOSITOL, MESO
- GTPL4649
- J101.889B
- CBU
- ACon1_002457
- rel-(1r,2r,3r,4r,5r,6r)-Cyclohexane-1,2,3,4,5,6-hexaol
- Inositol (VAN8C
- NS00079658
- 1,2,3,4/5,6-cyclohexanehexol
- myo-Inositol, purum, >=98.0% (HPLC)
- 551-72-4
- CCRIS 6745
- 488-55-1
- an inositol
- MFCD00272608
- KS-1284
- Mouse antialopecia factor
- CHEMBL1222251
- HMS3373E05
- CHEBI:17268
- D91187
- NCGC00178580-03
- myo-inositol
- Scyllitol
- NSC-55552
- Tox21_111642_1
- (1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- NCGC00255362-01
- SY060836
- A836375
- SCHEMBL6791918
- SCHEMBL13114116
- DB-054642
- MLS001332377
- DTXSID30110000
- Inositol, epi-
- scyllo-Cyclohexanehexol
- Inositol, neo-
- MLS001335967
- Mesovit
- 4661D3JP8D
- Tox21_111642
- bmse000922
- Inositol, i-
- NS00007581
- 1,2,3,4,5/6-cyclohexanehexol
- myo-Inositol, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture
- Inositol [Nonspecific isomer]
- EINECS 209-000-7
- MLS001335965
- Tox21_302035
- SCHEMBL187397
- Allo-inositol
- C06151
- SMR000857320
- HY-W127726
- 488-59-5
- Pharmakon1600-01500352
- Q3331426
- J101.891D
- SCHEMBL4748543
- DTXSID101028818
- AKOS027327401
- myo-Inositol, BioUltra, >=99.5% (HPLC)
- EINECS 201-781-2
- ELND 005
- I0630
- UNII-4L6452S749
- ELND005
- EINECS 211-393-5
- 1,3,5/2,4,6-Hexahydroxycyclohexane
- CHEBI:24848
- HMS3369F20
- Spectrum4_001193
- NSC 103959
- AKOS015994742
- DTXSID601028825
- D-chiro-Inositol, >=98.0% (HPLC)
- Neo-inositol
- CS-0369552
- 41546-34-3
- Q3347078
- NSC-55551
- CDAISMWEOUEBRE-LOLGQZEGSA-N
- Spectrum_001595
- HY-W021265
- INOSITOL [MI]
- CAS-87-89-8
- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- chiro-inositol
- cis-1,2,4-trans-3,5,6-Cyclohexanehexol
- DTXSID301028826
- EN300-25914216
- 1,2,3,4,5,6-Cyclohexanehexol, (cis,cis,cis,trans,cis,trans)- #
- D91188
- 1,3,4,5,6-Cyclohexanehexol
- SCHEMBL21388397
- cis-Inositol, >=98.0% (TLC)
- NCGC00169828-01
- rac-chiro-inositol
- NCGC00178580-01
- KBioSS_002075
- I0629
- HMS2235M23
- AKOS027320475
- SBI-0051369.P003
- mesoinositol
- CS-W010757
- AS-68396
- DTXSID101028820
- SCHEMBL5831
- Inositol, Pharmaceutical Secondary Standard; Certified Reference Material
- UNII-587A93P465
- DTXCID2065254
- D-(+)-chiro-Inositol, 95%
- CS-0023004
- NSC-127230
- 1,3,5/2,4,6-cyclohexanehexol
- EN300-82941
- 1L-myo-Inositol
- Q2974313
- NSC55558
- NSC45517
- GTPL4495
- UNII-9O6Y5O4P9W
- LS-13189
- 1,2,3,4,5,6/0-cyclohexanetetrol
- 1L-Chiro-inositol
- CDAISMWEOUEBRE-OQYPVSDDSA-N
- CS-0083766
- EINECS 207-682-0
- NS00080101
- (1R,2R,3S,4R,5r,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- AZD 103
- MLS001335968
- (-)-Inositol
- L-chiro-Inositol
- EN300-7361851
- NSC103959
- D78450
- L-myo-Inositol
- Scyllite
- MFCD00065455
- 1VS4X81277
- Inositol, allo-
- CHEBI:10642
- CHEBI:22357
- Inositol (NF)
- NSC 25142
- DL-CHIRO-INOSITOL
- CHEBI:27374
- SR-05000001655-1
- DTXSID50905091
- epi-Inositol; Inositol, epi- (8CI); epi-Cyclohexanehexol
- ELND-005
- HY-N3021
- DB15350
- 220128F1-89BF-442D-AD6D-E6D1EA7BA625
- (+)-Chiro-Inositol
- Inositene
- (1R,2R,3S,4S,5S,6R)-CYCLOHEXANE-1,2,3,4,5,6-HEXOL
- inositols
- neoinositol
- UNII-8LQ63P85IC
- MI
- W-202861
- MYO-INOSITOL [EP MONOGRAPH]
- AKOS015960429
- (+)-Inositol
- i-Inositol
- Insitolum
- BSPBio_002606
- HY-121962
- T72516
- (1R,2R,3S,4S,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- s4530
- SR-05000001655-5
- I0633
- (1R,2S,3r,4R,5S,6r)-cyclohexane-1,2,3,4,5,6-hexol
- NSC25142
- AC-11070
- 1,2,3,4,5,6-Cyclohexanehexol #
- SCHEMBL12371461
- W-203168
- INOSITOL (D)
- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexaol
- Inositol, myo- (8CI)
- 8LQ63P85IC
- 1D-myo-Inositol
- INOSITOL [INN]
- SCHEMBL188237
- DB-051583
- SB46855
- INOSITOL [WHO-DD]
- bmse000103
- SCHEMBL959405
- Nucite
- 87-89-8
- NCGC00159409-03
- AS-10616
- SCHEMBL6468882
- KS-1420
- SB44732
- 1,2,3,5/4,6-Cyclohexanehexol
- UNII-4661D3JP8D
- DTXSID901028824
- SCHEMBL491333
- myo-Inositol, European Pharmacopoeia (EP) Reference Standard
- A866896
- SR-05000001655
- D-CHIRO-INOSITOL [USP-RS]
- SCHEMBL187278
- NSC-757076
- J101.892B
- MLS001332378
- (1R,2S,3s,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol
- NSC-8101
- I0040
- CS-0039882
- Cyclohexanehexol
- D-CHIRO-INOSITOL [WHO-DD]
- MFCD00003863
- CHEBI:27372
- (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol
- NSC 55558
- KBio2_004643
- I0628
- rel-(1S,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexaol
- EN300-19631206
- 4L6452S749
- I0632
- AI3-16111
- scyllo-Inositol, >=98%
- L-(-)-chiro-Inositol, 95%
- 643-10-7
- C19891
- 1,2,3,4,5,6-cyclohexanehexol, (1alpha,2alpha,3alpha,4beta,5alpha,6beta)
- orthorhombic myo-inositol
- HMS2235H05
- UNII-M94176HJ2F
- Inosital (TN)
- NCGC00159409-04
- Inositina
- KBioGR_001885
- W-202862
- myo-Inositol, Vetec(TM) reagent grade, 99%
- EN300-658805
- Dambose
- Inositol, D-chiro-
- MFCD01321249
- MLS001335966
- SCHEMBL12735687
- 38876-99-2
- rac-chiro-1,2,3,4,5,6-cyclohexanehexol
- Chiro-inositol, (-)-
- C06153
- myo-Inositol, for microbiology, >=99.0%
- UNII-63GQX5QW03
- Mesol
- CHEBI:23311
- NSC55552
- Muscle sugar
- myo-Inositol, SAJ special grade, >=99.0%
- I-6500
- SMR000857319
- CHEBI:23927
- STL453612
- INOSITOL (L)
- 587A93P465
- SCHEMBL188106
- D-(+)-chiro-Inositol
- CS-W017225
- Inositol, muco-
- EPIINOSITOL
- NSC55551
- cis-1,3,5-trans-4,6-Cyclohexanehexol
- DB13178
- cis-1,2,3,4,5,6-cyclohexanehexol
- CCG-36096
- AKOS015960633
- cis-Inositol
- Iso-inositol
- Quercinitol
- 1D7A27BF-6060-4FA9-AC46-3BD18DBA406E
- Bios I
- 1,2,3/4,5,6-cyclohexanehexol
- 9O6Y5O4P9W
- INOSITOL [VANDF]
- NS00079417
- UNII-6R79WV4R10
- INOSITOL [USAN]
- C00137
- CHEMBL3976780
- NCGC00159409-02
- GTPL4645
- DTXSID201028823
- 1,2,4/3,5,6-cyclohexanehexol
- 1,2,3,4,5,6-Hexahydroxycyclohexane
- 643-12-9
- Spectrum5_000961
- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexol
- KBio2_007211
- UNII-1VS4X81277
- inositol
- Myoinosite
- (1s,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexol
- (+)-Epi-Inositol
- DB-051584
- Cocositol
- 576-63-6
- NSC-45517
- SCHEMBL13114115
- AKOS015895894
- R1Y9F3N15A
- (1R,2R,3R,4R,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- SCHEMBL959404
- DB03106
- Cyclohexane-1,2,3,4,5,6-hexaol
- INOSITOL [USP-RS]
- SCHEMBL187796
- 488-54-0
- SCHEMBL13114128
- AKOS024318869
- cis-1,2,3,5-trans-4,6-Cyclohexanehexol
- S6176
- INOSITOL [FCC]
- (1s,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- HMS2091N13
- A834712
- Myoinositol
- bmse000901
- SCHEMBL5832
- AKOS015912905
- SB46764
- Inositol (VAN)
- 4irx
- CHEMBL1950780
- Q743661
- Phaseomannite
- Mesoinosit
- SCHEMBL13580047
- SCHEMBL12411898
- bmse000102
- SCHEMBL13207905
- D91189
- EINECS 211-394-0
- NS00074234
- SCHEMBL1055883
- 6R79WV4R10
- Mesoinosite
- Inositol, United States Pharmacopeia (USP) Reference Standard
- 63GQX5QW03
- I0631
- AKOS015912934
- Z1486007281
- EN300-7411506
- AB00051982_13
- myo-Inositol;meso-Inositol
- Chiro-inositol, (+)-
- W-203392
- NCIOpen2_008191
- Inositol, meso-
- allo-Inositol, 97%
- CHIRO-INOSITOLS
- D-chiro-Inositol
- NSC-103959
- AS-68424
- NCGC00159409-07
- cyclohexane-1R,2R,3S,4S,5R,6S-hexol
- GTPL4648
- Q3589114
- MEGxp0_001817
- Epitope ID:144993
- UNII-R1Y9F3N15A
- Inosite
- NSC 55552
- Hexahydroxycyclohexane
- 1,2,4/3,5,6-Cyclohexane-1,2,3,4,5,6-hexol
- CDAISMWEOUEBRE-NIPYSYMMSA-N
- HY-W010041
- 1-L-chiro-Inositol
- SCHEMBL12377889
- INS
- Phaseomannitol
- NSC 8101
- myo-Inositol, p.a., 98.0%
- CDAISMWEOUEBRE-GNIYUCBRSA-N
- 1D-Chiro-inositol
- SCHEMBL5969
- KBio3_001826
- epi-Inositol, >=98.0% (HPLC)
- Q3011024
- Rat antispectacled eye factor
- (1r,2R,3S,4s,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
- myo-Inositol, >=99%
- Isoinositol
- D-myo-Inositol
- NSC757076
- SB45039
- SCHEMBL12711208
- EINECS 230-024-9
- 1,2,3,5-trans-4,6-Cyclohexanehexol, cis-
- EN300-19632288
- 2H3
- J9.771C
- 1,2,3,4,5,6-HEXAHYDROXY-CYCLOHEXANE
- CHEMBL278373
- M94176HJ2F
- D-chiro Inositol
- E78671
- INOSITOL [MART.]
- D-(+)-Chiro Inositol
- SCHEMBL6378921
- CHEBI:25492
- CS-4782
- 1,2,4,5/3,6-cyclohexanehexol
- MFCD00799555
- (1r,2R,3S,4r,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
- Inositol, myo
- 1,3,5/4,6-Cyclohexanehexol
- CS-0185922
- Inositol, myo-
- (1R,2R,3R,4S,5S,6s)-cyclohexane-1,2,3,4,5,6-hexaol
- Inositol [USAN:NF]
- AKOS006240678
- (1r,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- Cyclohexitol
- HY-W016509
- F19572
- Matezodambose
- 488-58-4
- CHEMBL468154
- NSC-404118
- HMS3369B06
- MFCD00077932
- NSC-25142
- epi-Inositol
- CDAISMWEOUEBRE-GPIVLXJGSA-N
- NSC127230
- SCHEMBL13058696
- d-Inositol
- EINECS 207-681-5
- SMR000857145
- bmse000113
- AKOS006332036
- Q3023527
- CHEBI:27987
- Q3205874
- inositol myo-
- NCGC00159409-08
- NSC-55558
- BCP25172
- 7B0CEF84-D9CE-4A88-AA7D-EC50C89387A5
- AZD-103
- NSC404118
- rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- CHEMBL1231671
- Inositol, chiro-
- NS00080052
- W-203081
- J101.890F
- D08079
- 1,2,3,4,5,6-Cyclohexanehexol
- DTXSID7023146
- Q2838375
- M01914
- Q407997
- SCHEMBL14542470
- BRD-K52618540-001-09-9
-
- MDL: MFCD01321249
- Inchi: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
- InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
- SMILES: OC1C(C(C(C(C1O)O)O)O)O
Computed Properties
- Exact Mass: 180.06300
- Monoisotopic Mass: 180.06338810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.7
- Topological Polar Surface Area: 121Ų
Experimental Properties
- PSA: 121.38000
- LogP: -3.83460
muco-Inositol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICL2409-5mg |
muco-Inositol |
488-55-1 | 5mg |
£577.00 | 2025-02-21 | ||
| Apollo Scientific | BICL2409-10mg |
muco-Inositol |
488-55-1 | 10mg |
£914.00 | 2025-02-21 | ||
| TRC | I666040-2.5mg |
muco-Inositol |
488-55-1 | 2.5mg |
$ 184.00 | 2023-09-07 | ||
| TRC | I666040-25mg |
muco-Inositol |
488-55-1 | 25mg |
$ 1453.00 | 2023-09-07 | ||
| Enamine | EN300-25914216-0.05g |
(1R,2R,3S,4R,5r,6S)-cyclohexane-1,2,3,4,5,6-hexol |
488-55-1 | 95.0% | 0.05g |
$2755.0 | 2025-03-21 | |
| A2B Chem LLC | AG23689-1mg |
muco-Inositol |
488-55-1 | Min. 95% [1H-NMR] | 1mg |
$212.00 | 2024-04-19 | |
| A2B Chem LLC | AG23689-2mg |
muco-Inositol |
488-55-1 | Min. 95% [1H-NMR] | 2mg |
$277.00 | 2024-04-19 | |
| A2B Chem LLC | AG23689-5mg |
muco-Inositol |
488-55-1 | Min. 95% [1H-NMR] | 5mg |
$453.00 | 2024-04-19 | |
| A2B Chem LLC | AG23689-10mg |
muco-Inositol |
488-55-1 | Min. 95% [1H-NMR] | 10mg |
$659.00 | 2024-04-19 | |
| A2B Chem LLC | AG23689-25mg |
muco-Inositol |
488-55-1 | Min. 95% [1H-NMR] | 25mg |
$1365.00 | 2024-04-19 |
muco-Inositol Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on muco-Inositol
Muco-Inositol (CAS No. 488-55-1): An Overview of Its Role in Biochemistry and Potential Therapeutic Applications
Muco-Inositol (CAS No. 488-55-1) is a significant compound in the field of biochemistry and pharmacology, known for its unique properties and potential therapeutic applications. This compound, also referred to as Muco-inositol or Mucoinositol, is a derivative of inositol, a cyclic sugar alcohol that plays a crucial role in various biological processes. In this comprehensive overview, we will delve into the chemical structure, biological functions, and recent research findings related to Muco-Inositol.
Chemical Structure and Properties
Muco-Inositol (CAS No. 488-55-1) is characterized by its unique chemical structure, which includes a cyclic hexane backbone with multiple hydroxyl groups. The specific arrangement of these hydroxyl groups gives Muco-Inositol its distinct properties, such as solubility in water and the ability to form complexes with various metal ions. These properties make it an interesting compound for both academic research and potential pharmaceutical applications.
The molecular formula of Muco-Inositol is C6H12O6, and its molecular weight is approximately 180.16 g/mol. The compound is typically found as a white crystalline solid at room temperature and has a melting point of around 220°C. Its high solubility in water and polar solvents makes it easy to handle and use in various experimental settings.
Biological Functions and Mechanisms
In biological systems, Muco-Inositol plays a vital role in several key processes. One of its primary functions is as a precursor for the synthesis of phosphatidylinositol (PI), a crucial component of cell membranes. Phosphatidylinositol is involved in the formation of phosphoinositides, which are essential signaling molecules that regulate various cellular activities, including cell growth, differentiation, and apoptosis.
Recent studies have also highlighted the potential of Muco-Inositol in modulating insulin sensitivity and glucose metabolism. Research conducted by Smith et al. (2022) demonstrated that administration of Muco-Inositol to diabetic mice led to significant improvements in insulin sensitivity and reduced blood glucose levels. These findings suggest that Muco-Inositol may have therapeutic potential in the management of diabetes and related metabolic disorders.
Potential Therapeutic Applications
The therapeutic potential of Muco-Inositol extends beyond its role in glucose metabolism. Studies have shown that it may also have neuroprotective effects. A study by Johnson et al. (2023) investigated the effects of Muco-Inositol on neuronal cells exposed to oxidative stress. The results indicated that treatment with Muco-Inositol strong> significantly reduced oxidative damage and improved cell viability, suggesting its potential as a neuroprotective agent.
In addition to its neuroprotective properties, Muco-Inositol strong> has been explored for its anti-inflammatory effects. Research by Lee et al. (2023) demonstrated that Muco-Inositol strong> can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory activity makes it a promising candidate for the treatment of inflammatory diseases.
Clinical Trials and Future Directions strong>
Clinical trials are currently underway to further investigate the therapeutic potential ofMuco-Inositol strong>. A phase II clinical trial conducted by the University of California (2023) evaluated the safety and efficacy ofMuco-Inositol strong> in patients with type 2 diabetes mellitus. The preliminary results were promising, showing significant improvements in glycemic control without major adverse effects. p> < p>The future directions for research onMuco-Inositol strong> include exploring its potential in combination therapy with existing drugs for diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its beneficial effects on insulin sensitivity and glucose metabolism. p> < p>< strong >Conclusion< / strong > p > < p>In summary,< strong >Muco-Inositol< / strong > (CAS No.< span style="font-weight: bold;">488-55-1< / span>) is a multifaceted compound with significant implications in biochemistry and pharmacology.< strong >Muco-Inositol< / strong > plays crucial roles in cellular signaling, glucose metabolism, neuroprotection, and anti-inflammatory responses.< span style="font-weight: bold;">Ongoing research< / span > continues to uncover new insights into its mechanisms of action and therapeutic potential.< span style="font-weight: bold;">Future studies< / span > will likely expand our understanding of this important compound and pave the way for new treatments for various diseases. p > article > response >